2-{4-[2-(2-hydroxyethoxy)ethyl]piperazino}-N~1~-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-{4-[2-(2-hydroxyethoxy)ethyl]piperazino}-N~1~-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(2-hydroxyethoxy)ethyl]piperazino}-N~1~-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Piperazine Ring: This step involves the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions to form the piperazine ring.
Introduction of the Hydroxyethoxyethyl Group: The piperazine intermediate is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethoxyethyl group.
Attachment of the Trifluoromethoxyphenyl Group: The final step involves the acylation of the piperazine derivative with 4-(trifluoromethoxy)benzoyl chloride under anhydrous conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(2-hydroxyethoxy)ethyl]piperazino}-N~1~-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-{4-[2-(2-hydroxyethoxy)ethyl]piperazino}-N~1~-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-[2-(2-hydroxyethoxy)ethyl]piperazino}-N~1~-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The trifluoromethoxyphenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects at the cellular level.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: Known for its use as a photoinitiator in UV-curable coatings.
1-[2-(2-Hydroxyethoxy)ethyl]piperazine: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
2-{4-[2-(2-hydroxyethoxy)ethyl]piperazino}-N~1~-[4-(trifluoromethoxy)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethoxyphenyl group, in particular, enhances its biological activity and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H24F3N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C17H24F3N3O4/c18-17(19,20)27-15-3-1-14(2-4-15)21-16(25)13-23-7-5-22(6-8-23)9-11-26-12-10-24/h1-4,24H,5-13H2,(H,21,25) |
InChI Key |
BLRZDOYYSZOUFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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